molecular formula C16H21BO2 B1445365 [4-(Adamantan-1-yl)phenyl]boronic acid CAS No. 1527479-23-7

[4-(Adamantan-1-yl)phenyl]boronic acid

Cat. No.: B1445365
CAS No.: 1527479-23-7
M. Wt: 256.1 g/mol
InChI Key: GJRCFNUBCUMANE-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

[4-(Adamantan-1-yl)phenyl]boronic acid (CAS: 1527479-23-7) is a boronic acid derivative characterized by a phenyl ring substituted at the para-position with an adamantane moiety and a boronic acid (-B(OH)$$2$$) group. Its molecular formula is $$ \text{C}{16}\text{H}{21}\text{BO}2 $$, with a molecular weight of 256.15 g/mol. The IUPAC name, [4-(1-adamantyl)phenyl]boronic acid , reflects its structural hierarchy: the adamantane (a tricyclo[3.3.1.1$$^{3,7}$$]decane) group is attached to the phenyl ring’s fourth carbon, while the boronic acid functional group occupies the first position.

The adamantane group confers exceptional rigidity and steric bulk due to its diamondoid structure, which consists of three fused cyclohexane rings in chair conformations. This structural feature enhances thermal stability and influences the compound’s reactivity by modulating electronic effects on the phenyl ring. The boronic acid group, a Lewis acid, enables reversible covalent interactions with diols and other nucleophiles, making it valuable in cross-coupling reactions and molecular recognition.

Key Structural Features:

Feature Description
Adamantane moiety Tricyclic hydrocarbon providing steric bulk and rigidity.
Boronic acid group -B(OH)$$_2$$ at the phenyl ring’s first position, enabling Suzuki couplings.
Phenyl ring Acts as a planar linker between adamantane and boronic acid groups.

Synonymous nomenclature includes (4-(Adamantan-1-yl)phenyl)boronic acid and [4-(tricyclo[3.3.1.1$$^{3,7}$$]decan-1-yl)phenyl]boronic acid, though the IUPAC name remains standard in academic literature.

Historical Development in Organoboron Chemistry

The synthesis and application of this compound are rooted in the broader evolution of organoboron chemistry. Key milestones include:

Early Foundations (19th–20th Century):

  • 1862 : Edward Frankland’s discovery of organoboron compounds marked the field’s inception.
  • 1950s–1960s : Herbert C. Brown’s hydroboration reaction enabled efficient boron-carbon bond formation, earning him the 1979 Nobel Prize.
  • 1979 : Akira Suzuki’s development of the palladium-catalyzed Suzuki-Miyaura coupling revolutionized biaryl synthesis, leveraging boronic acids as nucleophilic partners.

Emergence of Adamantane-Containing Boronic Acids:

  • Late 20th Century : Adamantane, initially studied for its hydrocarbon stability, was integrated into boronic acids to exploit its steric and electronic properties. The first synthesis of this compound likely involved Suzuki coupling between 1-bromoadamantane and 4-bromophenylboronic acid, as described in modern protocols.
  • 2000s–Present : Advances in cross-coupling catalysis (e.g., Pd-based systems) facilitated the compound’s use in materials science and drug discovery. For example, its adamantane moiety improves binding selectivity in enzyme inhibition studies.

Comparative Evolution of Boronic Acid Derivatives:

Compound Structural Feature Key Advancement
Phenylboronic acid Simple phenyl-B(OH)$$_2$$ Prototype for Suzuki couplings.
[4-(tert-Butyl)phenyl]boronic acid tert-Butyl substituent Enhanced steric hindrance for selective binding.
This compound Adamantane substituent Superior thermal stability and rigidity.

The compound’s historical significance lies in its role as a bridge between traditional organoboron chemistry and modern applications in catalysis, materials science, and medicinal chemistry. Its synthesis exemplifies the iterative optimization of boronic acid derivatives to meet evolving research needs.

Properties

IUPAC Name

[4-(1-adamantyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRCFNUBCUMANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid generally follows a multi-step process involving:

This approach is widely reported in the literature and industrial processes, leveraging palladium catalysts and suitable bases to form the desired carbon-carbon bond between the adamantyl and phenylboronic acid moieties.

Detailed Preparation Method

Step Description Reagents & Conditions Notes
1 Bromination of Adamantane Adamantane, bromine or N-bromosuccinimide (NBS), light or radical initiator Produces 1-bromoadamantane, a key intermediate
2 Suzuki Coupling Reaction 1-bromoadamantane, 4-bromophenylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, toluene) Forms this compound via C-C bond formation

Reaction Conditions:

  • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands are commonly used.
  • Bases like potassium carbonate facilitate the coupling.
  • Solvents include ethanol, toluene, or mixtures with water.
  • Reaction temperatures typically range from 80°C to reflux conditions.
  • Reaction times vary from several hours to overnight depending on scale and catalyst efficiency.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory method with process optimizations:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Improved purification techniques such as crystallization or chromatography to achieve high purity.
  • Optimization of catalyst loading and recycling to reduce costs.

Research Findings and Analysis

  • The Suzuki coupling is the core reaction enabling the formation of the C-C bond between the adamantyl group and the phenylboronic acid.
  • The adamantyl group provides steric bulk and rigidity, which influences the reactivity and selectivity of the reaction.
  • Palladium catalysts are essential for high yields and selectivity.
  • Potassium carbonate is a preferred base due to its mildness and effectiveness.
  • Solvent choice impacts solubility of reactants and reaction kinetics.
  • The boronic acid group is sensitive and can undergo side reactions; thus, reaction conditions are carefully controlled.

Comparative Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Adaptations
Catalyst Pd(PPh3)4 or Pd(OAc)2 + phosphines Optimized Pd catalysts with ligand tuning
Base Potassium carbonate (K2CO3) Same, with scale-up adjustments
Solvent Ethanol, toluene, water mixtures Solvent recycling and greener alternatives
Temperature 80°C to reflux Controlled temperature reactors
Reaction Time 6–24 hours Reduced by continuous flow technology
Purification Chromatography, recrystallization Industrial crystallization and filtration
Yield Moderate to high (60–90%) Optimized for maximum yield and purity

Chemical Reactions Analysis

Types of Reactions

[4-(Adamantan-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In synthetic organic chemistry, [4-(Adamantan-1-yl)phenyl]boronic acid serves as a crucial building block for constructing complex organic molecules. It is particularly valuable in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds and other complex structures.

Biology

This compound has shown promise in biological research due to its ability to form reversible covalent bonds with diols and other nucleophiles. Such interactions are exploited in enzyme inhibition studies, where it can bind to the active sites of enzymes, modulating their activity. Research indicates that boronic acids can act as inhibitors for serine proteases, such as human neutrophil elastase, demonstrating effective inhibitory concentrations (IC50 values) .

Medicine

In medicinal chemistry, this compound is being explored as a pharmacophore in drug design. Its unique adamantane structure enhances its binding affinity and selectivity for various biological targets. For instance, studies have indicated its potential in developing glucose-responsive drug delivery systems, particularly for insulin delivery in diabetic treatments .

Industry

In industrial applications, this compound is utilized in producing advanced materials, including polymers and nanomaterials. The boronic acid functionality allows it to form stable complexes with other molecules, enhancing the properties of the resulting materials.

Insulin Delivery System

A notable study demonstrated the creation of a glucose-responsive carrier using this compound modified β-cyclodextrin. This system effectively delivered insulin and DNA for gene therapy applications in diabetic treatments, showcasing controlled release mechanisms responsive to glucose levels .

Anticancer Research

Research evaluating various phenylboronic acid derivatives for their antiproliferative effects across multiple cancer cell lines revealed promising candidates for further development in cancer therapies. Modifications at specific positions on the phenyl ring significantly influenced biological activity, indicating potential pathways for enhancing anticancer properties .

Comparison with Similar Compounds

Table 1: Key Properties of [4-(Adamantan-1-yl)phenyl]boronic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₆H₂₁BO₂ 256.15 Adamantyl (para) High lipophilicity, rigid structure
3-(Adamantan-1-yl)-4-methoxyphenylboronic acid C₁₇H₂₃BO₃ 286.17 Adamantyl (meta), methoxy (para) Enhanced solubility from methoxy group
6-hydroxynaphthalen-2-yl boronic acid C₁₀H₉BO₃ 195.99 Hydroxyl, naphthalene High antiproliferative activity
Phenanthren-9-yl boronic acid C₁₄H₁₁BO₂ 222.05 Phenanthrene core Planar aromatic system

Adamantane Derivatives: 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid (CAS: 459423-32-6) introduces a methoxy group at the para position, improving aqueous solubility compared to the non-methoxylated adamantyl analogue. Its molecular weight (286.17 g/mol) reflects the added methoxy substituent . The adamantyl group in both compounds enhances membrane permeability but may reduce water solubility due to its lipophilic nature.

Polycyclic Aromatic Derivatives: 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative effects (IC₅₀ = 0.1969 µM and 0.2251 µM, respectively) .

Solubility and Stability Considerations

  • Precipitation Issues : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting assay reliability . The adamantyl group’s lipophilicity may exacerbate solubility challenges, though methoxy or hydroxyl substituents (e.g., in compound 13 , ) could mitigate this .
  • Synthetic Utility : this compound’s stability under Suzuki coupling conditions () contrasts with carbamoyl-substituted boronic acids (), which require tailored catalytic systems .

Biological Activity

[4-(Adamantan-1-yl)phenyl]boronic acid is a boronic acid derivative with significant potential in biological applications due to its unique structural features. This compound, characterized by the presence of an adamantane moiety, exhibits interesting interactions with biological systems, making it a subject of extensive research in medicinal chemistry and drug development.

  • Molecular Formula : C16H21BO2
  • Molecular Weight : 256.15 g/mol

The compound can be synthesized through methods such as bromination of adamantane followed by a Suzuki coupling reaction with 4-bromophenylboronic acid, using palladium catalysts and bases like potassium carbonate.

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active sites of enzymes, thereby modulating their activity.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as serine protease inhibitors. Studies have shown that certain boronic acids exhibit potent inhibitory effects against enzymes such as human neutrophil elastase (HNE), with IC50 values indicating effective concentrations for inhibition . The unique steric properties conferred by the adamantyl group enhance binding affinity and selectivity.

Drug Delivery Systems

The compound has been explored in the context of drug delivery systems, particularly for glucose-responsive applications. A study demonstrated that a supramolecular nanocluster incorporating phenylboronic acid could effectively deliver insulin and DNA for gene therapy in diabetic treatments. This system showcased controlled release mechanisms responsive to glucose levels, highlighting the compound's versatility in therapeutic applications .

Anticancer Activity

Preliminary studies have evaluated the antiproliferative effects of phenylboronic acid derivatives in various cancer cell lines. For instance, modifications at specific positions on the phenyl ring were found to significantly influence biological activity, with some derivatives exhibiting strong cell cycle arrest and apoptosis induction in ovarian cancer cells . The structure-activity relationship (SAR) analysis revealed that certain substituents could enhance anticancer properties.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Phenylboronic AcidLacks adamantyl groupLess selective binding
[4-(tert-Butyl)phenyl]boronic Acidtert-butyl groupDifferent steric/electronic properties
[4-(Cyclohexyl)phenyl]boronic AcidCyclohexyl groupVariability in steric effects
This compound Adamantyl groupEnhanced binding affinity and selectivity

Case Studies

  • Insulin Delivery System : A study involved creating a glucose-responsive carrier using this compound modified β-cyclodextrin, demonstrating its potential for targeted insulin delivery and gene expression in HepG2 cells .
  • Anticancer Research : Another investigation assessed various phenylboronic acid derivatives for their antiproliferative effects across multiple cancer cell lines, revealing promising candidates for further development in cancer therapies .

Q & A

Q. Table 1: Comparative Yields in Suzuki-Miyaura Reactions

SubstrateCatalystYield (%)Reference
4-Methylphenylboronic acidPd(PPh₃)₄92
This compoundPdCl₂(dppf)68

Q. Table 2: Key NMR Shifts for Adamantane-Boronic Acid Derivatives

Proton Environmentδ (ppm)MultiplicityReference
Adamantane CH₂1.7–2.1Singlet
Aromatic H (para)7.4–7.9Doublet
Boronic acid (-B(OH)₂)30 (11B NMR)Singlet

Safety and Handling

  • Storage : Under nitrogen at –20°C to prevent oxidation .
  • Toxicity : Adamantane derivatives may exhibit neurotoxicity; use fume hoods and PPE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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